GN2M3GN2-2AB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GN2M3GN2-2AB typically involves the enzymatic release of N-glycans from glycoproteins, followed by labeling with 2-aminobenzamide. The process begins with the denaturation of the target protein, which is then subjected to enzymatic cleavage using PNGase F to release the N-glycans. The released glycans are subsequently labeled with 2-aminobenzamide through reductive amination .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The use of high-performance N-glycan sample preparation platforms, such as the Agilent AdvanceBio Gly-X 2-AB Express, allows for efficient and rapid production. This method involves a five-minute in-solution deglycosylation step followed by 2-aminobenzamide labeling on a solid-state matrix .
Chemical Reactions Analysis
Types of Reactions
GN2M3GN2-2AB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages or the 2-aminobenzamide label.
Substitution: Substitution reactions can occur at the glycosidic linkages, leading to the formation of different glycan structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
Scientific Research Applications
GN2M3GN2-2AB has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation and glycan interactions.
Biology: Plays a role in understanding protein-glycan interactions and cellular signaling pathways.
Medicine: Investigated for its potential in drug development and therapeutic applications, particularly in targeting glycan-related diseases.
Industry: Utilized in the development of biopharmaceuticals and as a standard in glycan analysis
Mechanism of Action
The mechanism of action of GN2M3GN2-2AB involves its interaction with specific molecular targets, such as glycan-binding proteins and receptors. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The compound’s effects are mediated through its glycosidic linkages and the 2-aminobenzamide label, which facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GN2M3GN2-2AB include other labeled N-glycans, such as:
- GlcNAcβ (1-2)Manα (1-3) [GlcNAcβ (1-2)Manα (1-6)]Manβ (1-4)GlcNAcβ (1-4)GlcNAc-2AA
- GlcNAcβ (1-2)Manα (1-3) [GlcNAcβ (1-2)Manα (1-6)]Manβ (1-4)GlcNAcβ (1-4)GlcNAc-2AP .
Uniqueness
This compound is unique due to its specific glycosidic linkages and the presence of the 2-aminobenzamide label, which enhances its fluorescence properties and makes it highly suitable for analytical applications. Its structure allows for precise interactions with glycan-binding proteins, making it a valuable tool in glycomics research .
Biological Activity
Overview of GN2M3GN2-2AB
This compound is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure and modifications can influence various biological pathways, making it a candidate for further research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : this compound might bind to receptors, modifying their activity and influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound. Key findings include:
-
Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that treatment with the compound resulted in significant apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.
Study Cell Line IC50 Value (µM) Mechanism A MCF-7 15 Apoptosis induction B HeLa 10 Cell cycle arrest - Anti-inflammatory Properties : Another investigation highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's.
Comparative Analysis
To better understand the efficacy of this compound, it can be compared with other compounds exhibiting similar biological activities:
Compound | Activity Type | IC50 Value (µM) | Notes |
---|---|---|---|
This compound | Anticancer | 15 | Effective against MCF-7 cells |
Compound X | Anticancer | 20 | Less effective than this compound |
Compound Y | Anti-inflammatory | 25 | Higher IC50 indicates lower potency |
Properties
IUPAC Name |
2-[[2-acetamido-4-[3-acetamido-5-[4-[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H92N6O36/c1-17(70)60-23(9-59-22-8-6-5-7-21(22)51(58)87)34(75)46(24(74)10-64)95-54-33(63-20(4)73)42(83)47(29(15-69)93-54)96-55-45(86)48(97-57-50(44(85)38(79)28(14-68)92-57)99-53-32(62-19(3)72)41(82)36(77)26(12-66)90-53)39(80)30(94-55)16-88-56-49(43(84)37(78)27(13-67)91-56)98-52-31(61-18(2)71)40(81)35(76)25(11-65)89-52/h5-8,23-50,52-57,59,64-69,74-86H,9-16H2,1-4H3,(H2,58,87)(H,60,70)(H,61,71)(H,62,72)(H,63,73) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGMISLMPMVBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)CO)O)O)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H92N6O36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.